Product packaging for 3-(Methylsulfonyl)-1,2-benzenediamine(Cat. No.:CAS No. 148278-73-3)

3-(Methylsulfonyl)-1,2-benzenediamine

Cat. No.: B2579085
CAS No.: 148278-73-3
M. Wt: 186.23
InChI Key: ZAIQAMUPQDZCCE-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1,2-benzenediamine (CAS 148278-73-3) is a high-purity benzenediamine derivative of significant interest in scientific research and development. With a molecular formula of C7H10N2O2S and a molecular weight of 186.23 g/mol, this compound serves as a versatile building block in organic synthesis . Its structure, featuring both diamino and methylsulfonyl functional groups on the benzene ring, makes it a valuable precursor, particularly in the synthesis of complex heterocyclic systems. A primary research application of this diamine is its use in constructing benzimidazole-sulfonyl hybrid scaffolds . The condensation of ortho-phenylenediamine derivatives with carbonyl compounds is a classic method for generating benzimidazole rings, which are privileged structures in medicinal chemistry . By incorporating a methylsulfonyl group, researchers can enhance the lipophilic properties of the resulting molecules and explore a wide range of potential biological activities. These benzimidazole-sulfonyl derivatives are investigated for various bioactivities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory effects, as well as for their potential as enzyme inhibitors (e.g., carbonic anhydrase and α-amylase) . The compound is typically supplied as a solid and should be stored at 2-8°C . Safety information indicates that it carries warning statements, including potential hazards for skin sensitization and specific organ toxicity upon contact or ingestion . This product is intended for laboratory research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B2579085 3-(Methylsulfonyl)-1,2-benzenediamine CAS No. 148278-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQAMUPQDZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of 3 Methylsulfonyl 1,2 Benzenediamine

Cyclocondensation Reactions with Carbonyl and Carboxylic Acid Derivatives

The dual nucleophilic nature of the adjacent amine functionalities in 3-(Methylsulfonyl)-1,2-benzenediamine makes it an ideal substrate for cyclocondensation reactions. These reactions, typically involving carbonyl compounds or carboxylic acid derivatives, lead to the formation of fused heterocyclic rings, with benzimidazoles being the most prominent examples.

Formation of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazoles through the condensation of o-phenylenediamines with various carbonyl-containing compounds is a well-established and widely employed synthetic strategy. nih.govorientjchem.org The presence of the methylsulfonyl group at the 3-position of the benzene (B151609) ring influences the reactivity of the diamine and the properties of the resulting benzimidazole products.

The reaction of this compound with a diverse range of aldehydes provides a direct route to 2-substituted-5-(methylsulfonyl)-1H-benzimidazoles. This condensation reaction typically proceeds in the presence of an acid catalyst or an oxidizing agent. The reaction is initiated by the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration or oxidation lead to the aromatic benzimidazole ring system. A variety of catalysts, including p-toluenesulfonic acid (p-TSOH), have been effectively used to facilitate this transformation. orientjchem.org

The reaction conditions can be tailored to accommodate a wide array of aldehydes, including both aromatic and aliphatic variants. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. Generally, aldehydes bearing electron-withdrawing groups tend to react more readily due to the increased electrophilicity of the carbonyl carbon.

Below is a representative table of 2-substituted-5-(methylsulfonyl)-1H-benzimidazoles synthesized from this compound and various aldehydes.

Aldehyde Reactant2-Substituent of BenzimidazoleCatalyst/Conditions
BenzaldehydePhenylp-TSOH, Reflux
4-Chlorobenzaldehyde4-Chlorophenylp-TSOH, Reflux
4-Methoxybenzaldehyde4-Methoxyphenylp-TSOH, Reflux
Formaldehyde-HAcid Catalyst

The condensation of this compound with carboxylic acids and their derivatives, such as esters, acid chlorides, and orthoesters, offers another versatile pathway to 2-substituted-5-(methylsulfonyl)-1H-benzimidazoles. nih.gov When reacting with carboxylic acids, the process often requires high temperatures and the use of a dehydrating agent or a strong acid catalyst, such as polyphosphoric acid (PPA), to drive the reaction towards completion. medcraveonline.com The reaction mechanism involves the initial formation of an amide intermediate, followed by intramolecular cyclization and dehydration.

The use of more reactive carboxylic acid equivalents, like acid chlorides or anhydrides, can facilitate the reaction under milder conditions. Orthoesters, in the presence of a Lewis or Brønsted acid catalyst, are also effective reagents for the synthesis of 2-substituted benzimidazoles. mdpi.com

A general scheme for this reaction is presented below:

Scheme 1: Synthesis of 5-(methylsulfonyl)-1H-benzimidazoles from carboxylic acids

Reaction of this compound with a generic carboxylic acid (R-COOH) to yield a 2-substituted-5-(methylsulfonyl)-1H-benzimidazole.

Carboxylic Acid Derivative2-Substituent of BenzimidazoleCatalyst/Conditions
Acetic AcidMethylPPA, High Temperature
Benzoic AcidPhenylPPA, High Temperature
Trifluoroacetic AcidTrifluoromethylAmberlyst 15, Reflux researchgate.net
Ethyl Orthoformate-HZrOCl₂·8H₂O, Room Temperature mdpi.com

In many instances, the cyclocondensation of o-phenylenediamines with aldehydes proceeds through an oxidative pathway, especially when no external dehydrating agent is used. nih.gov The initial condensation forms a 1,2-dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. This oxidation can be effected by various oxidizing agents, including air (oxygen), benzoquinones, or iodine.

The plausible mechanism involves the formation of a Schiff base, followed by intramolecular nucleophilic attack to form the dihydrobenzimidazole ring. Subsequent abstraction of two hydrogen atoms by an oxidizing agent leads to the final aromatic product. The methylsulfonyl group, being strongly electron-withdrawing, can influence the rate of both the cyclization and the oxidation steps.

A proposed mechanism for the oxidative cyclization is as follows:

Schiff Base Formation: One of the amino groups of this compound attacks the aldehyde carbonyl, followed by dehydration to form a Schiff base.

Intramolecular Cyclization: The second amino group attacks the imine carbon to form a 2,3-dihydro-1H-benzimidazole intermediate.

Oxidation: An oxidizing agent abstracts two hydrogen atoms from the dihydrobenzimidazole ring, leading to the formation of the aromatic 5-(methylsulfonyl)-1H-benzimidazole.

Formation of Other Fused Heterocyclic Systems (e.g., Benzoxazoles, Benzothiazoles from analogous precursors)

While this compound is the direct precursor to benzimidazoles, analogous precursors with different heteroatoms in place of one of the amino groups can lead to other important fused heterocyclic systems. For instance, 2-amino-3-(methylsulfonyl)phenol would be a precursor for the synthesis of 5-(methylsulfonyl)benzoxazoles, and 2-amino-3-(methylsulfonyl)thiophenol would yield 5-(methylsulfonyl)benzothiazoles.

The general synthetic strategies for these heterocycles mirror those for benzimidazoles, involving cyclocondensation with aldehydes, carboxylic acids, or their derivatives. The choice of the carbonyl-containing reactant determines the substituent at the 2-position of the resulting heterocyclic ring. The presence of the methylsulfonyl group is expected to influence the reactivity of these precursors in a similar manner to its effect on this compound.

Nucleophilic Reactivity of the Aromatic Amine Functions

The amino groups of this compound are nucleophilic and can participate in various substitution reactions. The nucleophilicity of these amines is, however, significantly influenced by the electronic properties of the substituents on the aromatic ring. The methylsulfonyl group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution under certain conditions.

The primary influence of the methylsulfonyl group on the amine functions is a reduction in their basicity and nucleophilicity. byu.edu This is due to the inductive and resonance effects of the SO₂Me group, which pull electron density away from the amino groups. Consequently, reactions that rely on the high nucleophilicity of the amines may require more forcing conditions or the use of stronger electrophiles compared to reactions with unsubstituted o-phenylenediamine (B120857).

Despite the reduced nucleophilicity, the amine groups can still undergo reactions such as acylation and sulfonylation. For example, reaction with acid chlorides or sulfonyl chlorides would lead to the corresponding amides or sulfonamides. These reactions are often carried out in the presence of a base to neutralize the HCl generated. The relative reactivity of the two amino groups can be influenced by steric factors and the electronic environment.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions offer versatile strategies for derivatization, enabling the introduction of a wide range of substituents onto the aromatic ring. The presence of both amine and methylsulfonyl groups influences the reactivity of the benzene ring and must be considered when designing synthetic routes.

Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct method for the formation of arylamines. wikipedia.org While specific examples involving this compound are not prevalent in the literature, the principles of the Buchwald-Hartwig amination can be applied to its halogenated derivatives.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has evolved through several "generations" of catalyst systems, each offering improved scope and milder reaction conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands such as XPhos, have proven effective in a wide range of applications. wikipedia.orgrug.nl

For a potential Buchwald-Hartwig reaction with a halogenated derivative of this compound, one of the amino groups would likely require protection to prevent self-coupling or other side reactions. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Key Components of the Buchwald-Hartwig Amination

ComponentFunctionExamples
Palladium PrecatalystSource of the active Pd(0) catalystPd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(OAc)₂
Phosphine LigandStabilizes the palladium center and facilitates the catalytic cycleXPhos, t-BuXPhos, BINAP, DPPF
BasePromotes deprotonation of the amineNaOt-Bu, Cs₂CO₃, K₃PO₄
SolventProvides the reaction mediumToluene, Dioxane

The electron-withdrawing nature of the methylsulfonyl group would likely influence the reactivity of the aryl halide, potentially making the oxidative addition step more facile. Careful optimization of the catalyst system and reaction conditions would be necessary to achieve high yields and selectivity.

Potential for Suzuki-Miyaura Coupling on Halogenated Derivatives

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.comnih.gov This reaction is widely used due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govnih.gov

For halogenated derivatives of this compound, the Suzuki-Miyaura coupling offers a route to introduce various aryl, heteroaryl, or alkyl substituents. As with the Buchwald-Hartwig amination, protection of the amino groups may be necessary to prevent interference with the catalytic cycle.

The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound (activated by a base), and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ParameterDescription
CatalystPalladium complexes such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.
BaseInorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
SolventOften a mixture of an organic solvent (e.g., toluene, dioxane) and water.
Boron ReagentArylboronic acids, arylboronic esters (e.g., pinacol esters).

The development of mild, aqueous conditions for Suzuki-Miyaura couplings has further expanded the utility of this reaction, allowing for the derivatization of highly functionalized and medicinally active compounds. nih.gov The electronic properties of the substituents on the halogenated this compound would affect the rate of the oxidative addition step, a key part of the catalytic cycle.

Transformations Involving the Methylsulfonyl Group as a Modulating Functionality

The methylsulfonyl group is often considered a stable and relatively inert functional group. However, under certain conditions, it can participate in reactions or be used as a modulating functionality to influence the reactivity of the molecule.

In some contexts, the methylsulfonyl group can act as a leaving group. For instance, in the synthesis of quinolines from certain sulfonamides, the elimination of a methylsulfonyl group has been demonstrated. nih.gov While this is not a direct transformation of the methylsulfonyl group on an aromatic ring, it highlights its potential to be removed under specific reaction conditions.

More commonly, the methylsulfonyl group exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance effects. This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to the sulfonyl group. wikipedia.orgdocbrown.info This directing effect can be strategically employed in multi-step syntheses.

Conversely, the electron-withdrawing nature of the methylsulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAAr), particularly when positioned ortho or para to a leaving group. The sulfonyl group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution.

Furthermore, the protons on the methyl group of the methylsulfonyl substituent can potentially undergo reactions, such as deprotonation followed by reaction with an electrophile, although this typically requires a strong base.

The reversibility of aromatic sulfonation, where a sulfonic acid group can be removed in dilute hot aqueous acid, is a well-known process. wikipedia.org While the methylsulfonyl group is generally more stable than a sulfonic acid group, under harsh conditions, cleavage of the C-S bond could potentially occur.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough review of scientific databases and chemical literature reveals a significant gap in the publicly available spectroscopic data for the compound this compound, with the CAS Number 148278-73-3. Despite its availability from various chemical suppliers, detailed experimental data regarding its advanced spectroscopic characterization and molecular structure elucidation are not present in peer-reviewed journals or spectral databases.

Consequently, it is not possible to provide a detailed analysis based on experimental findings for the following spectroscopic techniques as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published data were found for the ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HMQC, HMBC) spectra of this compound. This information is crucial for the definitive assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

Vibrational Spectroscopy: Experimental Infrared (IR) and Raman spectra for this compound are not available in the public domain. Such data would be essential for identifying characteristic functional groups, such as the amine (N-H) and sulfonyl (S=O) stretches, and for assigning various vibrational modes of the molecule.

Mass Spectrometry (MS): Detailed mass spectrometry analyses, including molecular weight determination and fragmentation patterns, have not been reported for this specific compound. This analysis is vital for confirming the molecular formula and understanding the compound's fragmentation pathways under ionization.

While spectroscopic data exists for isomers and related derivatives, such as 4-(methylsulfonyl)benzene-1,2-diamine, the strict focus on this compound precludes the inclusion of such information. The synthesis and characterization of this compound may have been performed in private industrial research, but the results have not been disseminated into the public scientific domain. Therefore, a comprehensive article detailing its specific spectroscopic properties cannot be generated at this time.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The structure of 3-(Methylsulfonyl)-1,2-benzenediamine, featuring a benzene (B151609) ring substituted with two amine groups (-NH₂) and a methylsulfonyl group (-SO₂CH₃), gives rise to characteristic electronic transitions.

The primary transitions expected for this aromatic amine are π → π* and n → π. The π → π transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding π* orbitals. These are typically high-energy transitions resulting in strong absorption bands. The n → π* transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen atoms of the amine groups) to the antibonding π* orbitals of the aromatic ring. These are generally lower in energy and intensity compared to π → π* transitions.

The presence of the amino and methylsulfonyl substituents significantly influences the absorption spectrum compared to unsubstituted benzene. The amino groups act as strong auxochromes, donating electron density to the aromatic ring, which typically causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. The methylsulfonyl group, being an electron-withdrawing group, can also modulate these transitions.

For context, the parent compound, 1,2-benzenediamine, exhibits characteristic absorption bands. researchgate.net Its UV-Vis spectrum shows absorptions around 240 nm and 294 nm, which are attributed to π-π* transitions of the disubstituted benzene ring. researchgate.net The introduction of the methylsulfonyl group at the 3-position would be expected to further shift these bands.

Table 1: Illustrative UV-Vis Absorption Data for the Related Compound 1,2-Benzenediamine

Compound Name Absorption Maxima (λmax) Type of Transition
1,2-Benzenediamine ~240 nm π → π*

This table presents data for a structurally related compound to illustrate the expected spectral features.

X-ray Single Crystal Diffraction for Three-Dimensional Molecular Structure Determination

Although a specific crystal structure for this compound is not publicly documented, its molecular geometry can be predicted based on data from analogous structures. The molecule consists of a planar benzene ring. The geometry around the sulfur atom in the methylsulfonyl group is expected to be tetrahedral. Analysis of similar sulfone-containing compounds reveals typical bond lengths for the S-C (aromatic), S-C (methyl), and S=O bonds. acs.org For instance, the S-C bond to an aromatic ring typically ranges from 1.742 to 1.811 Å, while the S-C bond to a methyl group is around 1.675 to 1.790 Å. acs.org The strong, polar S=O bonds are considerably shorter. The C-N bonds of the amine groups and the C-C bonds within the aromatic ring would exhibit lengths characteristic of aromatic systems.

Table 2: Typical Bond Lengths in Structurally Related Aromatic Sulfonyl Compounds

Bond Type Typical Length (Å)
C(aromatic)-C(aromatic) 1.38 - 1.40
C(aromatic)-N 1.37 - 1.42
C(aromatic)-S 1.74 - 1.81
S=O 1.42 - 1.46

This table provides representative data from analogous compounds found in crystallographic databases to illustrate expected molecular dimensions.

Beyond individual molecular structure, X-ray diffraction reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For this compound, several key interactions are expected to dictate its crystal packing.

The most significant are likely to be hydrogen bonds. The two amine groups (-NH₂) are excellent hydrogen bond donors, while the two oxygen atoms of the sulfonyl group (-SO₂CH₃) are strong hydrogen bond acceptors. This combination facilitates the formation of robust intermolecular N-H···O=S hydrogen bonding networks, which are a common feature in the crystal structures of sulfonamides. acs.org These interactions can link molecules into chains, sheets, or more complex three-dimensional frameworks.

Additionally, the molecule's aromatic ring can participate in π-π stacking interactions, where the planes of adjacent benzene rings align, contributing to crystal stability. dntb.gov.ua Another potential interaction is the NH-π interaction, where the N-H bond of an amine group acts as a donor to the electron-rich π-system of an adjacent aromatic ring. sdu.dknih.gov The interplay of these various non-covalent forces—hydrogen bonding, π-π stacking, and van der Waals forces—determines the final, most stable crystal packing arrangement.

Electron Paramagnetic Resonance (EPR) Spectroscopy (when applicable to radical species or metal complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific to species that possess unpaired electrons, such as free radicals or transition metal complexes. In its stable, neutral ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce an EPR spectrum.

However, EPR spectroscopy could become a highly relevant tool if the molecule is transformed into a paramagnetic species. Aromatic amines can be oxidized to form radical cations, where an electron is removed from the π-system or a nitrogen lone pair. tandfonline.com Such a radical derived from this compound would be EPR-active. The resulting spectrum would provide a wealth of information. The g-factor would help characterize the electronic environment of the unpaired electron. Furthermore, the spectrum would likely exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the magnetic nuclei in the molecule, primarily ¹⁴N (I=1) from the amine groups and ¹H (I=1/2) from the aromatic ring, methyl group, and N-H protons. Analysis of these hyperfine coupling constants would allow for the mapping of the spin density distribution across the molecule, revealing the precise location of the unpaired electron. nih.gov

X-ray Absorption Spectroscopy (XAS) (when applicable to metal complexes)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and electronic structure of a specific absorbing atom within a sample. Like EPR, XAS is not typically applied to simple organic molecules in isolation. Its utility for this compound would arise if the molecule acts as a ligand to form a coordination complex with a metal ion.

The 1,2-benzenediamine moiety is a well-known bidentate chelating ligand, capable of coordinating to a metal center through its two nitrogen atoms. If this compound were to form such a metal complex, XAS could be used to probe the environment of the metal ion. By tuning the X-ray energy to a specific absorption edge of the metal (e.g., the K-edge or L-edge), one can obtain information about the metal's oxidation state, coordination number, and the distances to the coordinating nitrogen atoms. uu.nl

Furthermore, XAS could theoretically be applied at the sulfur K-edge to investigate the electronic structure of the sulfonyl group and how it might be perturbed upon coordination of the molecule to a metal center.

Coordination Chemistry of 3 Methylsulfonyl 1,2 Benzenediamine As a Ligand

Ligand Properties of the 1,2-Benzenediamine Framework with Methylsulfonyl Substitution

No information was found detailing the specific ligand properties of 3-(Methylsulfonyl)-1,2-benzenediamine, such as its donor atoms, coordination modes, or the electronic and steric effects of the methylsulfonyl group on its coordination behavior.

Synthesis of Coordination Compounds with Transition Metals

There are no available reports on the synthesis of coordination compounds using this compound as a ligand with any transition metals.

Structural Characterization of Metal Complexes

As no synthesis of metal complexes with this ligand has been reported, there is no information on their structural characterization. This includes a lack of data on:

Electronic Properties of Metal Complexes (e.g., UV-Vis, Magnetic Susceptibility)

No data from techniques such as UV-Vis spectroscopy or magnetic susceptibility measurements for metal complexes of this ligand could be located.

Theoretical Approaches to Metal-Ligand Bonding (e.g., Ligand Field Theory, Molecular Orbital Theory)

There are no theoretical studies applying Ligand Field Theory or Molecular Orbital Theory to analyze the metal-ligand bonding in complexes of this compound.

Due to the lack of specific scientific information for each of the mandated sections, the generation of a thorough, informative, and scientifically accurate article focusing solely on the coordination chemistry of this compound is not feasible at this time.

Role in the Synthesis of Advanced Organic Scaffolds and Complex Molecular Architectures

Precursor to Diverse Benzimidazole (B57391) Frameworks

The benzimidazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. The most direct and common method for synthesizing benzimidazoles is the condensation reaction of an o-phenylenediamine (B120857) derivative with a carbonyl-containing compound, such as an aldehyde or a carboxylic acid. nih.govnih.govijrar.org In this context, 3-(Methylsulfonyl)-1,2-benzenediamine serves as the o-phenylenediamine component, enabling the direct incorporation of a methylsulfonyl group onto the benzimidazole core.

The reaction typically proceeds by condensing the two primary amine groups of the benzenediamine with a single-carbon electrophile. organic-chemistry.org For instance, reaction with an aldehyde first forms a Schiff base with one amine, followed by intramolecular cyclization and subsequent oxidation (or elimination of water) to yield the aromatic benzimidazole ring. scielo.brmdpi.com The use of various aldehydes or carboxylic acids allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole, making this a versatile method for generating diverse molecular libraries. researchgate.net The presence of the methylsulfonyl group on the resulting benzimidazole framework is significant, as this functional group can modulate the molecule's physicochemical properties and biological activity.

Table 1: Examples of Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes This table illustrates the general reaction. For the subject compound, the product would contain a -SO₂CH₃ group on the benzene (B151609) ring.

o-Phenylenediamine ReactantAldehyde ReactantCatalyst/ConditionsResulting 2-Substituted Benzimidazole
o-PhenylenediamineBenzaldehydeSc(OTf)₃2-Phenyl-1H-benzimidazole
o-Phenylenediamine4-ChlorobenzaldehydeH₂O₂, HCl2-(4-Chlorophenyl)-1H-benzimidazole
o-PhenylenediamineFormaldehydeBoric Acid1H-Benzimidazole
o-PhenylenediamineAcetaldehydep-Toluenesulfonic acid2-Methyl-1H-benzimidazole

There are two primary strategies for incorporating the methylsulfonyl moiety into benzimidazole frameworks using diamine precursors.

The most direct approach involves using this compound as the starting material. In this method, the methylsulfonyl group is already present on the precursor before the cyclization reaction. The diamine is condensed with an appropriate aldehyde or carboxylic acid under acidic or oxidative conditions to form the desired 4-(methylsulfonyl)-1H-benzimidazole derivative directly. nih.govnih.gov This strategy is efficient and ensures the precise placement of the sulfonyl group on the final heterocyclic scaffold.

An alternative, multi-step strategy involves beginning with a precursor containing a more manageable methylthio (-SCH₃) group, such as 3-(methylthio)-1,2-benzenediamine. This compound can undergo the standard benzimidazole-forming cyclization reaction. The methylthio group is less electron-withdrawing than the methylsulfonyl group, which can sometimes facilitate the cyclization step. Following the successful formation of the 2-substituted-4-(methylthio)-1H-benzimidazole, the methylthio group is oxidized to the corresponding methylsulfonyl group in a subsequent step, typically using an oxidizing agent like oxone. This post-cyclization oxidation strategy allows for greater flexibility in the reaction sequence.

Table 2: Comparison of Synthetic Strategies for Methylsulfonyl Benzimidazoles

StrategyDescriptionAdvantagesDisadvantages
Direct Synthesis Condensation of this compound with a carbonyl compound.Fewer synthetic steps; straightforward.The strongly electron-withdrawing -SO₂CH₃ group may require harsher reaction conditions for cyclization.
Post-Cyclization Oxidation 1. Condensation of a methylthio-substituted diamine. 2. Oxidation of the resulting methylthio-benzimidazole.Milder conditions for the initial cyclization step.Requires an additional synthetic step (oxidation).

Intermediate in the Formation of Indole (B1671886) Derivatives

While this compound is a primary precursor for benzimidazoles, its role as a direct intermediate in the classical synthesis of indole derivatives is not extensively documented. Standard indole syntheses, such as the Fischer, Bischler-Möhlau, or Reissert methods, typically utilize different starting materials like arylhydrazines or o-nitrotoluenes.

However, the functional groups present in this compound offer the potential for its conversion into a suitable indole precursor through chemical modification. For instance, one of the primary amino groups could be selectively transformed into a different functional group required for an indole cyclization pathway. A plausible, though not widely reported, synthetic route could involve the diazotization of one amino group, followed by reduction to form a hydrazine. This newly formed methylsulfonyl-substituted phenylhydrazine (B124118) could then participate in a Fischer indole synthesis by reacting with a ketone or aldehyde to construct the indole ring system. semanticscholar.org This hypothetical transformation underscores the versatility of this compound as a starting material that could be elaborated into precursors for other important heterocyclic systems like indoles. researchgate.netunimi.it

Contribution to the Synthesis of Various Sulfonamide-Containing Compounds and Analogs

The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl). ekb.egucl.ac.uk The two primary amine groups of this compound are nucleophilic and readily available to react with various sulfonyl chlorides. mdpi.com This reactivity allows the compound to serve as a core scaffold for the synthesis of complex molecules bearing multiple sulfonamide-related functional groups.

Depending on the reaction stoichiometry, either one (mono-sulfonamidation) or both (di-sulfonamidation) of the amine groups can be functionalized. This allows for the creation of a diverse range of products. For example, reacting this compound with one equivalent of a sulfonyl chloride could selectively produce a mono-sulfonamide, leaving the second amine available for further chemical modification. Alternatively, using two or more equivalents can lead to the formation of a di-sulfonamide derivative. This synthetic flexibility makes it possible to build molecules that feature the inherent methylsulfonyl group on the benzene ring in addition to one or two synthetically installed sulfonamide moieties, creating structurally complex and potentially biologically active compounds. nih.govresearchgate.netjsynthchem.com

Table 3: Potential Sulfonamide Derivatives from this compound

Sulfonyl Chloride ReactantPotential Product (assuming di-substitution)
Benzenesulfonyl chlorideN,N'-(3-(Methylsulfonyl)-1,2-phenylene)bis(benzenesulfonamide)
p-Toluenesulfonyl chlorideN,N'-(3-(Methylsulfonyl)-1,2-phenylene)bis(4-methylbenzenesulfonamide)
Methanesulfonyl chlorideN,N'-(3-(Methylsulfonyl)-1,2-phenylene)bis(methanesulfonamide)
Dansyl chlorideN,N'-(3-(Methylsulfonyl)-1,2-phenylene)bis(5-(dimethylamino)naphthalene-1-sulfonamide)

Utility in Multi-Component Reactions and Cascade Processes for Complex Molecule Construction

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and improving atom economy. nih.govnih.gov o-Phenylenediamines are well-established and valuable substrates in a variety of these reactions, often leading to the formation of fused heterocyclic systems. researchgate.netrug.nl

This compound is well-suited to serve as the diamine component in such reactions. For example, its reaction with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, a cascade reaction with β-enamino diketones could potentially yield complex fused 1,5-benzodiazepine frameworks. acs.orgacs.orgnih.gov

The significance of using this compound in these processes is the ability to embed the methylsulfonyl group into the final, complex molecular architecture. This group can serve as a crucial modulator of the molecule's properties, influencing its polarity, solubility, and interaction with biological targets. The ability to build intricate scaffolds in a single, efficient step while simultaneously incorporating this important functional group highlights the compound's utility in modern synthetic chemistry for creating novel and diverse molecular entities.

Table 4: Potential Cascade/Multi-Component Reactions Involving an o-Phenylenediamine Core

Reactant 1Reactant 2Reaction TypeResulting Heterocyclic Core
o-Phenylenediamine1,2-Dicarbonyl CompoundCondensation/CascadeQuinoxaline
o-Phenylenediamine1,3-Dicarbonyl CompoundCondensation/Cascade1,5-Benzodiazepine
o-PhenylenediamineAldehyde, IsocyanideGroebke-Blackburn-Bienaymé (GBB) 3CRImidazo[1,2-a]pyridine analog
o-PhenylenediamineCarboxylic Acid, IsocyanideUgi-type MCR (post-modification)Benzimidazole-based peptidomimetics

Q & A

Q. What are the recommended synthetic routes for 3-(Methylsulfonyl)-1,2-benzenediamine, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves introducing the methylsulfonyl group to 1,2-benzenediamine. A two-step approach is common:

Sulfonation : React 1,2-benzenediamine with methanesulfonyl chloride in anhydrous conditions (e.g., THF, 0–5°C) using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Key Considerations :
  • Protect the amine groups during sulfonation to avoid over-sulfonation or oxidation .
  • Monitor reaction progress via TLC or HPLC to detect intermediates like 3-(methylsulfonyl)-1-nitrobenzene (if nitration is involved) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons, δ 3.1 ppm for methylsulfonyl protons).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 201.1).
  • Melting Point : Compare with analogs (e.g., 3-nitro-1,2-phenylenediamine melts at 157–161°C ; deviations may indicate impurities).
  • Quantitative Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic properties and reactivity of 1,2-benzenediamine?

  • Methodological Answer :
  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density. The methylsulfonyl group is strongly electron-withdrawing, reducing nucleophilicity of the amine groups.
  • Experimental Validation :
  • Compare reaction rates with non-sulfonated analogs (e.g., 1,2-benzenediamine ) in nucleophilic substitutions (e.g., diazotization).
  • Use cyclic voltammetry to assess redox behavior (e.g., oxidation peaks shift due to electron withdrawal).

Q. How can stability studies under varying pH and temperature conditions be designed to assess decomposition pathways?

  • Methodological Answer :
  • Experimental Design :

Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C, 60°C, and 25°C for 1–4 weeks.

Analytical Monitoring : Use LC-MS to detect degradation products (e.g., sulfonic acid derivatives or demethylated analogs).

  • Key Findings :
  • Acidic conditions (pH < 3) may hydrolyze the sulfonyl group, forming 1,2-benzenediamine and methanesulfonic acid.
  • Thermal decomposition above 100°C could yield polymeric byproducts via amine cross-linking.

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity in cross-coupling reactions)?

  • Methodological Answer :
  • Root-Cause Analysis :

Reproduce Conditions : Verify reagent purity, solvent dryness, and inert atmosphere (e.g., N₂ vs. Ar).

Kinetic Profiling : Perform time-resolved studies (e.g., in situ IR spectroscopy) to identify intermediates.

  • Case Study : If catalytic activity varies between studies, test if trace metals (e.g., Pd from prior syntheses) act as unintended catalysts .

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